molecular formula C15H15FN2O3S B1230482 7-(2-Aminoethylthio)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 128751-33-7

7-(2-Aminoethylthio)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No. B1230482
CAS RN: 128751-33-7
M. Wt: 322.4 g/mol
InChI Key: DJRCXRJWNQKZPL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoline core structure, which is a type of heterocyclic aromatic organic compound . It also seems to have various functional groups attached to it, including an aminoethylthio group and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds, such as 2-aminothiazoles, are often synthesized through various pathways, including both homogeneous and heterogeneous catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its charge distribution .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with specific proteins or enzymes in the body .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, improving its effectiveness, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

7-(2-aminoethylsulfanyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRCXRJWNQKZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)SCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155981
Record name 7-Aet-ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Aminoethylthio)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

CAS RN

128751-33-7
Record name 7-Aet-ciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aet-ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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